4-Methoxy-2-[2-phenyl-6-(1,1,2,2-tetrafluoroethyl)pyrimidin-4-yl]phenol
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Overview
Description
4-Methoxy-2-[2-phenyl-6-(1,1,2,2-tetrafluoroethyl)pyrimidin-4-yl]phenol is a complex organic compound with a molecular formula of C19H14F4N2O2 and a molecular weight of 378.32 g/mol . This compound features a phenol group substituted with a methoxy group and a pyrimidinyl group, which is further substituted with a phenyl group and a tetrafluoroethyl group. The presence of these functional groups imparts unique chemical properties to the compound.
Preparation Methods
The synthesis of 4-Methoxy-2-[2-phenyl-6-(1,1,2,2-tetrafluoroethyl)pyrimidin-4-yl]phenol involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of the phenyl group: This step typically involves a Friedel-Crafts alkylation reaction.
Addition of the tetrafluoroethyl group: This can be done using a fluorinating agent such as tetrafluoroethylene.
Attachment of the methoxy group: This is usually achieved through a methylation reaction using reagents like dimethyl sulfate or methyl iodide.
Final coupling with the phenol group: This step involves the coupling of the synthesized intermediate with phenol under suitable conditions
Chemical Reactions Analysis
4-Methoxy-2-[2-phenyl-6-(1,1,2,2-tetrafluoroethyl)pyrimidin-4-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents such as lithium aluminum hydride.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
4-Methoxy-2-[2-phenyl-6-(1,1,2,2-tetrafluoroethyl)pyrimidin-4-yl]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 4-Methoxy-2-[2-phenyl-6-(1,1,2,2-tetrafluoroethyl)pyrimidin-4-yl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the pyrimidine ring can interact with nucleic acids and proteins. The tetrafluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
4-Methoxy-2-[2-phenyl-6-(1,1,2,2-tetrafluoroethyl)pyrimidin-4-yl]phenol can be compared with similar compounds such as:
Phenol, 2-methoxy-4-(1-propenyl)-: This compound has a similar phenol and methoxy group but differs in the presence of a propenyl group instead of a pyrimidinyl group.
Phenol, 2,6-dimethoxy-4-(2-propenyl)-: This compound has two methoxy groups and a propenyl group, making it structurally similar but functionally different.
Phenol, 2-methoxy-4-(2-propenyl)-, acetate: This compound has an acetate group in addition to the methoxy and propenyl groups, providing different chemical properties.
Properties
Molecular Formula |
C19H14F4N2O2 |
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Molecular Weight |
378.3 g/mol |
IUPAC Name |
4-methoxy-2-[2-phenyl-6-(1,1,2,2-tetrafluoroethyl)pyrimidin-4-yl]phenol |
InChI |
InChI=1S/C19H14F4N2O2/c1-27-12-7-8-15(26)13(9-12)14-10-16(19(22,23)18(20)21)25-17(24-14)11-5-3-2-4-6-11/h2-10,18,26H,1H3 |
InChI Key |
SJKMRRREKUQGFE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C2=CC(=NC(=N2)C3=CC=CC=C3)C(C(F)F)(F)F |
Origin of Product |
United States |
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